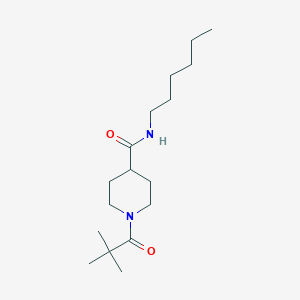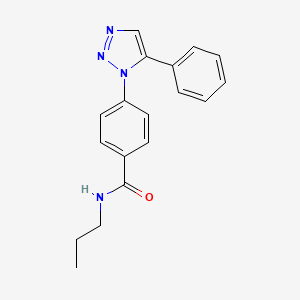
1-(2,2-dimethylpropanoyl)-N-hexyl-4-piperidinecarboxamide
説明
1-(2,2-dimethylpropanoyl)-N-hexyl-4-piperidinecarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is commonly known as DMHP and belongs to the class of piperidinecarboxamide compounds.
作用機序
The exact mechanism of action of DMHP is not fully understood. However, it is believed to act on the central nervous system by binding to specific receptors in the brain. DMHP is thought to interact with the mu-opioid receptor, which is involved in pain sensation and the regulation of mood. It may also interact with the GABA receptor, which is responsible for the inhibition of neurotransmission.
Biochemical and Physiological Effects:
DMHP has been shown to produce a range of biochemical and physiological effects. It has been found to reduce pain sensitivity, induce sedation, and reduce anxiety. Additionally, DMHP has been shown to have anticonvulsant properties, which could be useful in the treatment of epilepsy. However, further research is needed to fully understand the biochemical and physiological effects of DMHP.
実験室実験の利点と制限
DMHP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, it has been extensively studied, and its properties are well understood. However, there are also limitations to its use. DMHP is a controlled substance, and its use is regulated by law. Additionally, it may have side effects that could affect the outcome of experiments, and further research is needed to fully understand its safety profile.
将来の方向性
There are several future directions for research involving DMHP. One area of interest is the development of new pain medications based on the compound. Additionally, further research is needed to fully understand the mechanism of action of DMHP and its potential applications in the treatment of epilepsy and anxiety disorders. Finally, there is a need for more research on the safety profile of DMHP, particularly in terms of its potential for addiction and abuse.
Conclusion:
In conclusion, DMHP is a compound that has significant potential for therapeutic applications. It has been extensively studied for its analgesic and anticonvulsant properties, and its mechanism of action is believed to involve interaction with specific receptors in the brain. While there are limitations to its use, DMHP is a valuable tool for research purposes, and further investigation is needed to fully understand its potential applications and safety profile.
科学的研究の応用
DMHP has been extensively studied for its potential therapeutic applications. It has been found to exhibit strong analgesic effects, making it a promising candidate for the development of new pain medications. Additionally, DMHP has been shown to have anticonvulsant properties, which could be useful in the treatment of epilepsy. Other potential applications of DMHP include its use as a local anesthetic and as a treatment for anxiety disorders.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-hexylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O2/c1-5-6-7-8-11-18-15(20)14-9-12-19(13-10-14)16(21)17(2,3)4/h14H,5-13H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSBDJFKCPHQDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)C1CCN(CC1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4716755.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-N'-(3,4-dichlorophenyl)urea](/img/structure/B4716766.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4716796.png)
![1-(3,5-dichlorophenyl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,5-pyrrolidinedione](/img/structure/B4716804.png)
![1-(4-ethylphenyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4716808.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[4-(2-chlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4716812.png)
![N-(4-sec-butylphenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716814.png)
![N-(3-{[2-(4-nitrophenoxy)acetyl]amino}phenyl)pentanamide](/img/structure/B4716816.png)


![2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile](/img/structure/B4716833.png)
![2-[(3-cyano-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B4716843.png)
![N-(2,5-dichlorophenyl)-2-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]hydrazinecarboxamide](/img/structure/B4716847.png)
